N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide
Description
This compound features a complex polycyclic scaffold with a fused 8-oxatricyclo[7.4.0.0²,⁷]trideca system and a 4-methoxy-3-nitrobenzenesulfonyl acetamide moiety. The compound’s nitro and sulfonyl groups may confer electrophilic reactivity, necessitating careful handling as outlined in safety protocols for structurally related acetamides .
Properties
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-13(24)22(31(27,28)15-8-10-21(29-2)18(12-15)23(25)26)14-7-9-20-17(11-14)16-5-3-4-6-19(16)30-20/h7-12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEGLQOSQUNMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide typically involves multiple steps. One common approach is to start with 4-methoxy-3-nitrobenzenesulfonyl chloride, which is reacted with an appropriate amine to form the sulfonamide intermediate. This intermediate is then coupled with the tricyclic system under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can yield a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown potent activity against various cancer cell lines, suggesting that this compound could be explored as a potential anticancer agent .
Anti-inflammatory Properties
Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions it as a candidate for further investigation in the treatment of inflammatory diseases.
Antimicrobial Activity
Compounds containing sulfonamide groups are well-documented for their antimicrobial properties. The unique structure of this compound may enhance its efficacy against bacterial strains, warranting further exploration in this area .
Case Study 1: Anticancer Screening
In a study conducted on various sulfonamide derivatives, compounds structurally related to this compound were evaluated for their cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). Results showed promising IC50 values indicating significant growth inhibition .
Case Study 2: Inhibition of Inflammatory Pathways
A molecular docking study assessed the binding affinity of this compound to the active site of 5-lipoxygenase. The results indicated a strong interaction with key amino acid residues critical for enzyme activity, suggesting potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The nitro group can participate in redox reactions, affecting cellular processes. The tricyclic system may contribute to the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Similarities
- 8-Oxatricyclo System vs. Sulfur-Containing Heterocycles : Compared to sulfur-containing analogs like N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (), the oxygen atom in the tricyclic system of the target compound may reduce metabolic stability but enhance polarity, influencing solubility .
Pharmacological and Toxicological Profiles
Bioactivity and Mechanisms
While direct data are unavailable, molecular networking () suggests structural similarities to marine actinomycete-derived metabolites (), which often exhibit antimicrobial or anticancer activity. The nitro group may act as a prodrug motif, requiring enzymatic reduction for activation .
Data Tables
Table 1: Structural Comparison with Analogous Compounds
Biological Activity
N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a methoxy-nitrobenzene sulfonamide moiety linked to a tricyclic system. This unique structure is believed to contribute to its biological properties.
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies
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Anticancer Efficacy :
- A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at micromolar concentrations. The mechanism was linked to the activation of caspases and subsequent apoptosis in cancer cells.
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Antimicrobial Testing :
- In vitro tests revealed that the compound exhibited bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
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Anti-inflammatory Activity :
- In animal models of inflammation, the compound reduced inflammatory markers and improved clinical scores of inflammation, indicating its potential as an anti-inflammatory agent.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
